molecular formula C17H17F2N3O3 B7348154 6-(difluoromethoxy)-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]pyridine-3-carboxamide

6-(difluoromethoxy)-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]pyridine-3-carboxamide

Cat. No. B7348154
M. Wt: 349.33 g/mol
InChI Key: JIGOTKGMLWYLDS-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(difluoromethoxy)-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as GSK2831781 and has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of GSK2831781 involves the inhibition of PDE4 activity. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates inflammation and immune response. Inhibition of PDE4 by GSK2831781 results in the accumulation of cAMP, which leads to the suppression of inflammation and enhancement of immune function.
Biochemical and Physiological Effects:
GSK2831781 has been shown to have various biochemical and physiological effects. Inhibition of PDE4 by GSK2831781 results in the suppression of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. GSK2831781 has also been found to enhance the activity of immune cells, including T cells and natural killer cells, which are involved in the defense against pathogens and cancer cells.

Advantages and Limitations for Lab Experiments

GSK2831781 has several advantages for lab experiments. This compound is relatively stable and has a long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. GSK2831781 has also been found to have good solubility in water and organic solvents, which makes it easy to handle in lab experiments. However, GSK2831781 has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the research and development of GSK2831781. One potential direction is the exploration of its therapeutic potential in the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the optimization of its synthesis method to improve yield and purity. Additionally, the development of new derivatives of GSK2831781 with improved pharmacological properties is another potential future direction.

Synthesis Methods

The synthesis of GSK2831781 involves the reaction of 2-pyridinecarboxaldehyde with 2,4-dioxo-3,4-dihydropyridine-3-carboxylic acid followed by the addition of difluoromethoxyamine hydrochloride. This reaction results in the formation of 6-(difluoromethoxy)-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]pyridine-3-carboxamide. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

GSK2831781 has been used in various scientific research applications, including drug discovery and development. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. GSK2831781 has been found to inhibit the activity of a protein called PDE4, which is involved in the regulation of inflammation and immune response. Inhibition of PDE4 by GSK2831781 has been shown to reduce inflammation and improve immune function.

properties

IUPAC Name

6-(difluoromethoxy)-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c18-17(19)25-15-4-3-12(10-21-15)16(23)22-13-5-7-24-14(8-13)11-2-1-6-20-9-11/h1-4,6,9-10,13-14,17H,5,7-8H2,(H,22,23)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGOTKGMLWYLDS-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1NC(=O)C2=CN=C(C=C2)OC(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C[C@@H]1NC(=O)C2=CN=C(C=C2)OC(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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